![molecular formula C18H10BrNO B15198097 12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)
12-Bromo-7H-Benzofuro[2,3-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Bromo-7H-Benzofuro[2,3-b]carbazole is a synthetic organic compound with the molecular formula C18H10BrNO. It belongs to the class of benzofurocarbazoles, which are known for their complex polycyclic structures. This compound is characterized by the presence of a bromine atom at the 12th position of the benzofurocarbazole skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromo-7H-Benzofuro[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 7H-Benzofuro[2,3-b]carbazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
12-Bromo-7H-Benzofuro[2,3-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurocarbazoles, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
12-Bromo-7H-Benzofuro[2,3-b]carbazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 12-Bromo-7H-Benzofuro[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, thereby affecting cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
7H-Benzofuro[2,3-b]carbazole: The parent compound without the bromine atom.
12-Chloro-7H-Benzofuro[2,3-b]carbazole: A similar compound with a chlorine atom instead of bromine.
12-Iodo-7H-Benzofuro[2,3-b]carbazole: A similar compound with an iodine atom instead of bromine.
Uniqueness
12-Bromo-7H-Benzofuro[2,3-b]carbazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C18H10BrNO |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
12-bromo-7H-[1]benzofuro[2,3-b]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-18-16-10-5-1-3-7-12(10)20-13(16)9-15-17(18)11-6-2-4-8-14(11)21-15/h1-9,20H |
Clave InChI |
NMQJDDRRLQRXSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=C(C=C3N2)OC5=CC=CC=C54)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15198019.png)
![3-Bromodibenzo[b,d]furan-4-ol](/img/structure/B15198032.png)
![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)

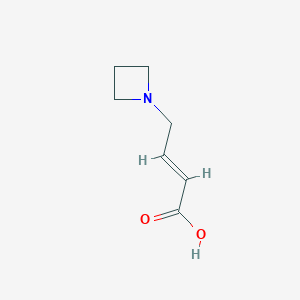
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
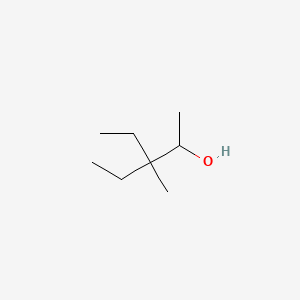
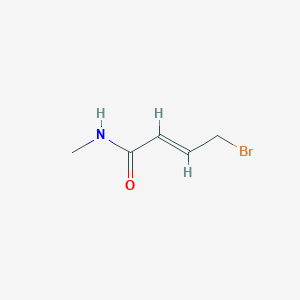
![4-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B15198090.png)
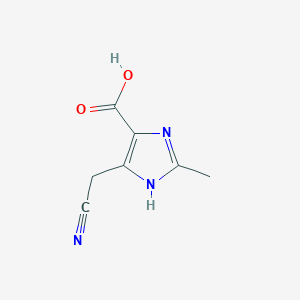

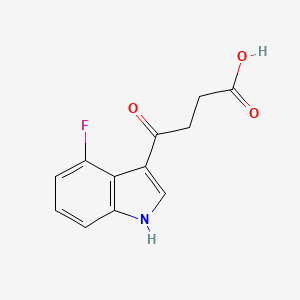

![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
